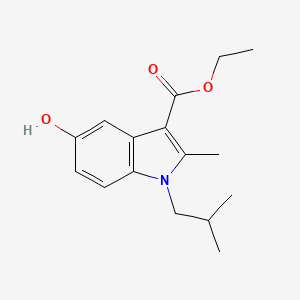
ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate, also known as EHM-1, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, differentiation, and survival. ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression and cell proliferation. In addition, ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. In addition, ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to improve cognitive function and reduce amyloid beta deposition in animal models of Alzheimer's disease. Furthermore, ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has demonstrated anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate in lab experiments is its potential therapeutic properties in various fields of research, including neuroscience, cancer, and inflammation. In addition, ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to have low toxicity in animal models. However, one limitation of ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate is its limited availability and high cost, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate research, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic properties in clinical trials. In addition, the development of ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Furthermore, the use of ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate in combination with other drugs may enhance its therapeutic efficacy in various diseases.
Méthodes De Synthèse
Ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with isobutylamine, followed by reduction with sodium dithionite, and esterification with ethyl chloroformate. The final product is obtained through a cyclization reaction using sodium hydride and acetic anhydride.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cancer research, ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has demonstrated anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, ethyl 5-hydroxy-1-isobutyl-2-methyl-1H-indole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-20-16(19)15-11(4)17(9-10(2)3)14-7-6-12(18)8-13(14)15/h6-8,10,18H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRHTPQXBZLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

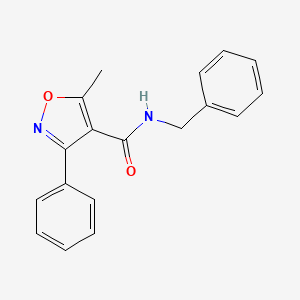

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
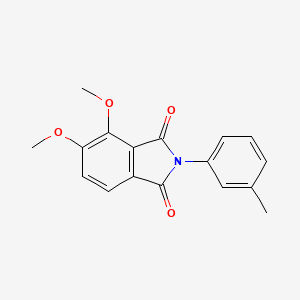
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
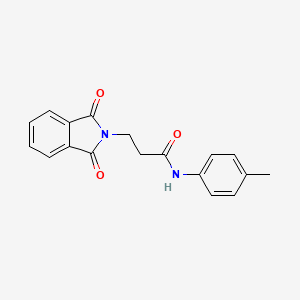
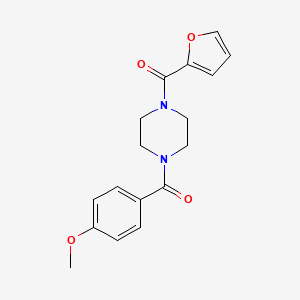
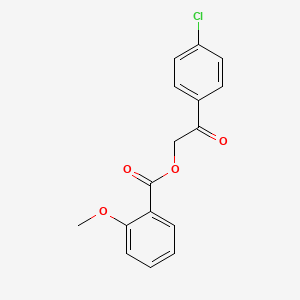
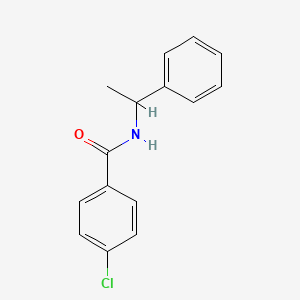
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)
![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)